Product packaging for N,N-dimethyl-4-nitrobenzenesulfonamide(Cat. No.:CAS No. 17459-03-9)

N,N-dimethyl-4-nitrobenzenesulfonamide

Cat. No.: B097401
CAS No.: 17459-03-9
M. Wt: 230.24 g/mol
InChI Key: ZCWXRMBVAKOURU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-nitrobenzenesulfonamide (CAS 17459-03-9) is a high-value sulfonamide derivative with significant applications in organic synthesis and biochemical research. This compound, characterized by its electron-withdrawing nitro group at the para position of the benzene ring and a tertiary dimethyl sulfonamide moiety, serves as a versatile synthetic intermediate and a key scaffold in medicinal chemistry . In synthetic chemistry, this compound is a valuable building block. Its structure is integral to the design of more complex molecules for pharmaceutical and agrochemical research, where its high reactivity and stability under diverse reaction conditions are advantageous . The electron-withdrawing nitro group facilitates nucleophilic substitution reactions, making it a useful precursor . In biochemical research, this compound and its analogues are investigated for their role as inhibitors of carbonic anhydrase (CA) isoforms . These metalloenzymes are implicated in a range of pathologies, including hypoxic tumors. Research has shown that N-nitro sulfonamide derivatives can act as effective CA inhibitors by binding to the zinc ion in the enzyme's active site in a deprotonated form, a mechanism elucidated through X-ray crystallography . This binding mode can confer selectivity for tumor-associated isoforms like hCA IX and XII, making it a promising chemotype for developing targeted therapies . This product is intended for research purposes only. It is not suitable for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O4S B097401 N,N-dimethyl-4-nitrobenzenesulfonamide CAS No. 17459-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWXRMBVAKOURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372671
Record name N,N-dimethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17459-03-9
Record name N,N-dimethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Mechanistic Investigations of N,n Dimethyl 4 Nitrobenzenesulfonamide

Direct Synthetic Routes to N,N-Dimethyl-4-nitrobenzenesulfonamide

Direct synthetic strategies involve the construction of the target molecule from precursors that lead immediately to the final structure. These methods include the sulfonylation of dimethylamine (B145610) and the nitration of a pre-formed dimethyl-benzenesulfonamide scaffold.

The most common and direct method for synthesizing this compound is through the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and dimethylamine. In this reaction, the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the stable sulfonamide bond.

A typical laboratory procedure involves adding 4-nitrobenzenesulfonyl chloride to a solution of dimethylamine, often in a solvent like Tetrahydrofuran (THF), at a reduced temperature (e.g., 0°C) to control the exothermic reaction. The reaction mixture is then stirred for a period at both the reduced temperature and room temperature to ensure completion. This method is highly efficient, often yielding the final product in high purity and quantity, with reported yields as high as 96%.

The efficiency and yield of the sulfonylation reaction are highly dependent on the chosen conditions. Optimization of solvents, bases, and temperature is crucial for achieving the desired outcome while minimizing side reactions.

Solvents: The choice of solvent can influence reaction rate and solubility of reactants. Aprotic solvents are generally preferred. Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), and Diethyl ether are commonly employed for sulfonylation reactions. The use of greener solvents such as Polyethylene glycol (PEG) has also been explored.

Bases: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. In the synthesis of this compound, an excess of dimethylamine itself can serve as the base. Typically, a 2:1 molar ratio of dimethylamine to 4-nitrobenzenesulfonyl chloride is used. Alternatively, non-nucleophilic organic bases like pyridine (B92270) or triethylamine (B128534) (TEA) can be added to the reaction mixture. The choice of base can be critical; for sensitive substrates, a weaker inorganic base like potassium carbonate may be optimal to prevent side reactions. ionike.com

Temperature: The reaction is typically initiated at a low temperature, such as 0°C, to manage its exothermic nature. After the initial addition of the sulfonyl chloride, the reaction is often allowed to warm to room temperature to proceed to completion. Precise temperature control is essential to prevent the degradation of reactants and products.

ParameterConditionRationale / Effect on Reaction
Solvent Tetrahydrofuran (THF)Good solubility for reactants, standard choice.
Dichloromethane (DCM)Commonly used, effective for many sulfonylation reactions.
Diethyl EtherEffective, particularly for reactions run at low temperatures.
Base Excess DimethylamineActs as both reactant and acid scavenger, simplifying the reaction mixture.
Pyridine / Triethylamine (TEA)Common organic bases used to neutralize HCl without participating in the reaction.
Potassium Carbonate (K₂CO₃)A milder inorganic base, useful for preventing base-sensitive side reactions. ionike.com
Temperature 0°C (Initial)Controls the initial exothermic reaction upon mixing reactants.
Room Temperature (Subsequent)Allows the reaction to proceed to completion over several hours.

For the sulfonylation of dimethylamine with 4-nitrobenzenesulfonyl chloride, regioselectivity is inherently controlled. The reaction occurs exclusively at the nitrogen atom of dimethylamine, as it is the only nucleophilic site available for reaction with the sulfonyl chloride. The "4-nitro" position on the benzene (B151609) ring is predetermined by the starting material.

Several strategies can be employed to enhance the reaction yield:

Use of Excess Amine: Employing a stoichiometric excess of dimethylamine (typically 2 to 3 equivalents) helps to ensure that the 4-nitrobenzenesulfonyl chloride is fully consumed and effectively neutralizes the HCl byproduct, driving the reaction equilibrium towards the product.

Continuous Flow Synthesis: Modern techniques such as microreactor or continuous flow systems can significantly improve yield and reduce reaction time. These systems offer superior heat and mass transfer, allowing for rapid mixing and precise temperature control, which can lead to higher conversion rates in minutes compared to hours in traditional batch processes.

An alternative direct route is the electrophilic aromatic substitution of N,N-dimethylbenzenesulfonamide. This involves treating the sulfonamide with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. nih.govyoutube.com

The N,N-dimethylsulfonamide group (-SO₂N(CH₃)₂) on the benzene ring acts as a deactivating group due to its electron-withdrawing nature. However, it is an ortho, para-director. libretexts.org This means that the incoming nitro group will be directed to the positions ortho and para to the sulfonamide group. The para-substituted product, this compound, is generally the major isomer formed due to reduced steric hindrance compared to the ortho positions. libretexts.org

Substituent GroupActivating/Deactivating EffectDirecting EffectMajor Product(s)
-SO₂N(CH₃)₂DeactivatingOrtho, ParaPara-nitro isomer (major), Ortho-nitro isomer (minor)

Sulfonylation of Amines with 4-Nitrobenzenesulfonyl Chloride

Indirect Synthesis and Derivatization Strategies involving this compound Scaffolds

Indirect methods involve the synthesis of the target molecule through the modification of a precursor that already contains a key structural feature, such as the nitrobenzenesulfonyl group.

This strategy involves starting with a compound that already possesses the 4-nitrobenzenesulfonyl framework and subsequently modifying it to generate the N,N-dimethylamide functionality. A prominent example of this approach is the N-alkylation of 4-nitrobenzenesulfonamide (B188996).

The synthesis would proceed in two steps:

Deprotonation: 4-Nitrobenzenesulfonamide is treated with a suitable base (e.g., sodium hydride or potassium carbonate) to remove the acidic proton from the sulfonamide nitrogen, generating a nucleophilic sulfonamide anion.

Alkylation: The resulting anion is then treated with a methylating agent, such as methyl iodide (CH₃I). The anion attacks the methyl iodide in a nucleophilic substitution (Sₙ2) reaction to form N-methyl-4-nitrobenzenesulfonamide. Repeating this process a second time would yield the desired this compound. tandfonline.comdnu.dp.ua

This method is advantageous when the primary sulfonamide, 4-nitrobenzenesulfonamide, is more readily available or cost-effective than 4-nitrobenzenesulfonyl chloride. Careful control of stoichiometry and reaction conditions is necessary to ensure complete dimethylation and avoid the formation of mono-methylated byproducts. researchgate.net

Alkylation from Alkali Metal Salts of Nitrobenzenesulfonamides

The alkylation of primary amines via their nitrobenzenesulfonamide derivatives is a cornerstone of modern organic synthesis, a strategy notably advanced by the Fukuyama alkylation protocol. acs.org This method allows for the selective monoalkylation of primary amines, a transformation that is often challenging to achieve directly. acs.org The process typically involves the formation of a sulfonamide, which is then deprotonated to form an alkali metal salt. This salt subsequently acts as a nucleophile in a reaction with an alkylating agent.

The general steps involved in this alkylation process are:

Formation of the Nitrobenzenesulfonamide: A primary amine reacts with a nitrobenzenesulfonyl chloride (such as 4-nitrobenzenesulfonyl chloride) to form the corresponding sulfonamide.

Deprotonation: A base is used to deprotonate the sulfonamide nitrogen, creating a more nucleophilic alkali metal salt. Common bases include potassium carbonate or cesium carbonate.

Alkylation: The resulting salt is then treated with an alkyl halide or another suitable alkylating agent to introduce the alkyl group onto the nitrogen atom.

This methodology offers a reliable route to secondary amines, with the nitrobenzenesulfonyl group serving as an effective protecting and activating group that can be subsequently removed under mild conditions.

Table 1: Reagents and Conditions for Alkylation of Nitrobenzenesulfonamides

StepReagent/ConditionPurpose
Sulfonamide FormationPrimary amine, 4-nitrobenzenesulfonyl chloride, base (e.g., pyridine)Formation of the N-substituted nitrobenzenesulfonamide
Salt FormationBase (e.g., K₂CO₃, Cs₂CO₃)Deprotonation of the sulfonamide to form the alkali metal salt
AlkylationAlkyl halide (e.g., R-Br, R-I)Introduction of the alkyl group onto the sulfonamide nitrogen
DeprotectionThiol and base (e.g., thiophenol and K₂CO₃)Removal of the nitrobenzenesulfonyl group to yield the secondary amine

Solid-Phase Synthesis Applications of Nitrobenzenesulfonamides

The principles of nitrobenzenesulfonamide chemistry have been successfully translated to solid-phase synthesis (SPS), a technique that immobilizes molecules on a solid support for stepwise chemical modification. wikipedia.org This approach offers advantages in terms of purification and automation. Polymer-supported nitrobenzenesulfonamides, derived from 2- or 4-nitrobenzenesulfonyl chloride, serve as versatile multifunctional intermediates in the solid-phase production of complex molecules. acs.org

The Fukuyama alkylation strategy has been adapted for solid-phase synthesis, enabling the selective N-methylation of peptides and the regioselective monoalkylation of various intermediates using an excess of the alkylating agent. acs.org Beyond simple alkylation, nitrobenzenesulfonamides on solid supports act as precursors for the diversity-oriented synthesis of a wide range of heterocyclic scaffolds. acs.org For instance, a one-pot Baylis–Hillman reaction has been developed in the solid phase, utilizing an immobilized olefin, an aldehyde, and 4-nitrobenzenesulfonamide. acs.org

Table 2: Key Applications of Nitrobenzenesulfonamides in Solid-Phase Synthesis

ApplicationDescriptionReference
Selective MonoalkylationAdaptation of the Fukuyama protocol for the regioselective introduction of alkyl groups onto amines attached to a solid support. acs.org
Peptide ModificationSelective N-methylation of peptides synthesized on a solid phase. acs.org
Heterocycle SynthesisUse as advanced intermediates for the diversity-oriented synthesis of various heterocyclic structures. acs.org
Baylis-Hillman ReactionParticipation in a one-pot, solid-phase Baylis-Hillman reaction to generate complex molecular architectures. acs.org

Mechanistic Insights into Synthesis Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound and its derivatives is crucial for optimizing reaction conditions and designing novel synthetic routes.

Electron Transfer Processes in Nitro Group Transformations

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring through both inductive and resonance effects. nih.gov This electronic characteristic makes nitroarenes susceptible to reactions with nucleophiles and single-electron transfer processes. nih.gov The reduction of the nitro group is a fundamental transformation that can proceed through a series of intermediates. nih.govacs.org

The reduction of nitroaromatic compounds can occur via a multistep net six-electron transfer to form the corresponding amines. nih.gov This process involves the formation of key intermediates, including a nitro anion-radical, a nitroso species, and a hydroxylamine. nih.govacs.org The initial step is often a single-electron transfer to form the nitro anion-radical. nih.gov The stability and subsequent reactivity of this radical ion are critical in determining the reaction pathway. The dismutation of nitro anion-radicals can lead to the formation of nitroso compounds. nih.gov

Nucleophilic Substitution at the Sulfonamide Moiety

Nucleophilic substitution at the tetracoordinate sulfur atom of the sulfonamide moiety is a key reaction for the functionalization of these compounds. nih.gov These reactions, often denoted as SN-S, can proceed through different mechanistic pathways compared to substitutions at a carbon center. nih.gov The mechanism can be either a synchronous process or a stepwise addition-elimination pathway. nih.gov

In the stepwise mechanism, the nucleophile adds to the electropositive sulfur atom, forming a transient trigonal bipyramidal intermediate. nih.gov This intermediate then collapses by expelling the leaving group to yield the substitution product. nih.gov The nature of the substituents on the aromatic ring and the nucleophile can influence the preferred mechanistic pathway. For instance, electron-withdrawing groups on the aryl ring can facilitate nucleophilic attack on the sulfur atom.

Intramolecular Cyclization Reactions in Derivative Synthesis

Nitrobenzenesulfonamide derivatives are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often leverage the reactivity of both the sulfonamide nitrogen and the activated aromatic ring or side chains.

For example, intramolecular N-arylations can occur, leading to the formation of cyclic structures. acs.org In some cases, unexpected rearrangements and cyclizations have been observed during reactions intended for simple alkylation. For instance, the solid-phase Fukuyama alkylation with haloketones has been reported to yield novel indazole-N-oxide derivatives through a process involving C-arylation followed by the cleavage of sulfur dioxide. acs.org Other intramolecular cyclization strategies include Diels-Alder reactions of sulfonamide-containing trienes to produce novel cyclic sulfonamides. nih.gov These reactions provide powerful tools for the construction of complex molecular architectures from relatively simple nitrobenzenesulfonamide precursors.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of N,N-dimethyl-4-nitrobenzenesulfonamide is dominated by strong absorption bands characteristic of the sulfonamide and nitro functional groups.

The sulfonamide group gives rise to two prominent stretching vibrations from the sulfonyl (S=O) bonds. The asymmetric stretching vibration appears as a strong band typically in the 1317–1375 cm⁻¹ range, while the symmetric stretch is also strong and found at a lower frequency, generally between 1147–1187 cm⁻¹ znaturforsch.com. The stretching vibration of the sulfur-nitrogen (S-N) bond is also observable, typically in the 906–934 cm⁻¹ region znaturforsch.comresearchgate.net.

The nitro group (-NO₂) is also characterized by two strong and distinct stretching vibrations. The asymmetric N-O stretch occurs at a higher wavenumber, typically in the range of 1520–1560 cm⁻¹, while the symmetric N-O stretch appears between 1300–1370 cm⁻¹ . The presence of these intense bands provides clear evidence for the nitroaromatic functionality.

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Nitro (-NO₂)Asymmetric Stretch1520 - 1560Strong
Nitro (-NO₂)Symmetric Stretch1300 - 1370Strong
Sulfonyl (-SO₂-)Asymmetric Stretch1317 - 1375Strong
Sulfonyl (-SO₂-)Symmetric Stretch1147 - 1187Strong
Sulfonamide (S-N)Stretch906 - 934Medium
Aromatic RingC=C Stretch~1400 - 1600Medium-Weak
Aromatic RingC-H Stretch> 3000Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. The molecular formula for this compound is C₈H₁₀N₂O₄S, corresponding to a molecular weight of approximately 230.24 g/mol fluorochem.co.uk.

In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound is expected to be observed as a protonated molecule, [M+H]⁺, with an m/z value of approximately 231.04.

Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), the protonated molecule undergoes fragmentation. A characteristic and frequently observed fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da researchgate.netnih.govresearchgate.net. This occurs via an intramolecular rearrangement nih.govresearchgate.net. Other potential fragmentation pathways include cleavage of the sulfonamide S-N bond and the C-S bond, leading to characteristic fragment ions that can be used to confirm the identity of the different parts of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

Ion SpeciesFormulaExpected m/zDescription
[M+H]⁺[C₈H₁₁N₂O₄S]⁺~231.04Protonated molecular ion
[M+Na]⁺[C₈H₁₀N₂O₄SNa]⁺~253.02Sodium adduct
[M+H-SO₂]⁺[C₈H₁₁N₂O₂]⁺~167.08Fragment ion after loss of SO₂
[O₂NC₆H₄SO₂]⁺[C₆H₄NO₄S]⁺~186.99Fragment from S-N bond cleavage
[(CH₃)₂NH]⁺[C₂H₈N]⁺~46.06Fragment from S-N bond cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy corresponds to the promotion of electrons from lower energy orbitals (like HOMO) to higher energy orbitals (like LUMO).

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the nitro-substituted benzene (B151609) ring. Aromatic nitro compounds typically exhibit strong absorptions due to π→π* transitions within the benzene ring, which are often intensified and shifted by the presence of the electron-withdrawing nitro group. Weaker n→π* transitions, originating from the lone pair electrons on the oxygen atoms of the nitro and sulfonyl groups, may also be observed. uni-muenchen.de

While specific experimental absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not available in the cited literature, data from analogous compounds can provide an estimation of its spectral characteristics.

For example, studies on nitrobenzaldehyde isomers show strong absorptions (ε > 10,000 M⁻¹cm⁻¹) around 250 nm, which are ascribed to π→π* excitations involving the nitro and benzene groups. uni-muenchen.de Another related compound, 4-nitrophenol, exhibits a strong absorption band at 318 nm, which shifts to 400 nm upon formation of the 4-nitrophenoxide ion in the presence of a base. researchgate.netresearchgate.net These transitions are characteristic of the electronic structure of the para-nitro-substituted aromatic system. It is therefore anticipated that this compound would display intense absorption bands in the UV region, characteristic of these π→π* transitions.

Table 2: Typical UV-Vis Absorption Ranges for Related Chromophores

Chromophore/Compound Type Typical λmax Range Type of Transition Molar Absorptivity (ε)
Nitroaromatics (π→π*) 250 - 320 nm π→π* High (>10,000 M⁻¹cm⁻¹)

X-ray Crystallography for Solid-State Structure Determination

Although a crystal structure for this compound itself is not described in the search results, analysis of closely related structures provides significant insight into the expected solid-state conformation and intermolecular interactions.

The conformation of sulfonamides is a key feature of their molecular structure. In related compounds like N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, the molecule is twisted at the S-N bond, with a torsional angle of 63.74°. nih.gov The dihedral angle between the two aromatic rings in this structure is 31.40°. nih.gov In another analogue, N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide, the dihedral angle between the nitrobenzyl and benzene rings is 63.30°. nih.gov This suggests that the aromatic ring and the sulfonamide group in this compound are likely not coplanar.

Intermolecular interactions are crucial in dictating the packing of molecules in a crystal. nih.govias.ac.in In the crystal structures of similar sulfonamides, hydrogen bonding and other weak interactions play a significant role. For instance, the crystal packing of N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide is stabilized by C-H···O interactions. nih.gov In N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, intermolecular N-H···O hydrogen bonds link the molecules into chains. nih.gov Given that this compound lacks an N-H bond for classical hydrogen bonding, its crystal packing would likely be governed by weaker C-H···O interactions between the methyl or aromatic C-H groups and the oxygen atoms of the sulfonyl and nitro groups. researchgate.net

Table 3: Crystallographic Data for Structurally Related Sulfonamides

Compound Dihedral Angle between Rings Key Intermolecular Interactions
N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide 63.30° C-H···O

This table presents data from analogous structures to infer potential characteristics of this compound.

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio within the same crystal lattice. nih.gov In pharmaceutical sciences, co-crystals are often designed to improve the physicochemical properties of an active pharmaceutical ingredient (API). nih.gov This can involve co-crystallizing a drug with a benign small molecule (a "coformer") or with its biological target, such as an enzyme, to study their specific interactions at an atomic level.

Currently, there are no available research findings or reports in the provided search results describing the co-crystallization of this compound with any specific biological targets. Such studies would be essential to understand its mechanism of action if it were to be investigated as a potential enzyme inhibitor or other bioactive agent.

Computational Chemistry and Theoretical Studies of N,n Dimethyl 4 Nitrobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of N,N-dimethyl-4-nitrobenzenesulfonamide. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and geometric characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state. For sulfonamide derivatives, functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) have been shown to provide reliable results that correlate well with experimental data obtained from techniques like X-ray crystallography. nih.govnih.gov

Table 1: Predicted Molecular Geometry Parameters for the 4-Nitrobenzenesulfonamide (B188996) Core (Based on Analogous Compounds).
ParameterTypical Calculated ValueSignificance
S=O Bond Length~1.45 ÅIndicates a strong double bond character.
S-N Bond Length~1.64 ÅCharacterizes the sulfonamide linkage.
S-C (Aromatic) Bond Length~1.77 ÅConnects the sulfonyl group to the phenyl ring.
O=S=O Bond Angle~120°Defines the geometry of the sulfonyl group.
C-S-N Bond Angle~107°Shows the tetrahedral nature of the sulfur center.
C-S-N-C Dihedral AngleVariableDescribes the rotation around the S-N bond, influencing overall conformation. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nature of the 4-nitro and sulfonyl groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors.
DescriptorFormulaInterpretation
HOMO Energy (EHOMO)-Related to the ionization potential; ability to donate electrons.
LUMO Energy (ELUMO)-Related to the electron affinity; ability to accept electrons.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. Lower gap implies higher reactivity. researchgate.net
Chemical Potential (μ)(EHOMO + ELUMO) / 2Describes the tendency of electrons to escape from the system.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)μ2 / 2ηQuantifies the ability of a molecule to accept electrons.

The analysis would likely show that the HOMO is distributed over the dimethylamino group and the phenyl ring, while the LUMO is primarily localized on the nitrobenzene (B124822) moiety, indicating that charge transfer occurs within the molecule upon electronic excitation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic reactions. nih.gov

On an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP map is expected to show:

Negative Potential: Concentrated around the oxygen atoms of the sulfonyl group (-SO₂) and the nitro group (-NO₂). These areas are the most likely sites for interactions with electrophiles or for forming hydrogen bonds.

Positive Potential: Located around the hydrogen atoms of the phenyl ring and the methyl groups.

Near-Neutral Potential: Found over the carbon framework of the benzene (B151609) ring.

This map provides a clear rationale for the molecule's intermolecular interactions and its reactivity patterns in chemical reactions.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent. kcl.ac.uk

This compound is not a rigid structure. Rotation can occur around several single bonds, such as the S-N bond and the S-C bond, leading to various possible conformations (spatial arrangements). peerj.com Some conformations will be more energetically stable than others.

MD simulations can explore the molecule's conformational landscape by simulating its atomic motions over a period of time (from nanoseconds to microseconds). This allows for the identification of the most stable, low-energy conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its properties and its ability to interact with other molecules, such as biological receptors.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited for studying these solvent effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide), one can observe how the solvent interacts with the solute.

These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the solute's electronegative oxygen atoms and protic solvent molecules.

Conformational Preference: Whether the presence of a solvent stabilizes certain conformations over others. For example, polar solvents might stabilize more polar conformers of the molecule.

Understanding these interactions is vital for predicting solubility, stability, and reactivity in solution, which is the medium for most chemical and biological processes.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.

While specific molecular docking studies detailing the binding modes of this compound with a wide array of biological targets are not readily found in published literature, studies on analogous compounds provide valuable insights. For instance, derivatives of N,N-dimethylbenzenesulfonamide have been docked against carbonic anhydrase IX (CA IX), a tumor-associated enzyme. nih.gov These studies help in understanding how the sulfonamide moiety, a key feature of this compound, interacts with the enzyme's active site.

In a study on nitro-substituted benzamide (B126) derivatives, molecular docking was employed to investigate their binding to the enzyme inducible nitric oxide synthase (iNOS). nih.gov The findings revealed that the nitro group's orientation and polarizability were crucial for efficient binding within the enzyme's active site. nih.gov Such studies suggest that the nitro group in this compound would also play a significant role in its interaction with biological targets. The sulfonamide group is known to form hydrogen bonds and other interactions with proteins, which can affect their function.

The following table summarizes representative findings from molecular docking studies on compounds structurally related to this compound.

Compound ClassBiological TargetKey Predicted Interactions
N,N-dimethylbenzenesulfonamide derivativesCarbonic Anhydrase IX (CA IX)Interaction of the sulfonamide moiety with the zinc ion in the active site.
Nitro substituted benzamidesInducible Nitric Oxide Synthase (iNOS)Favorable binding due to the number and orientation of nitro groups.
Triazole benzene sulfonamide derivativesHuman Carbonic Anhydrase IX (hCA IX)Hydrogen bonding with Gln92, Thr200, Asn66, and His68. researchgate.net

Computational studies are instrumental in elucidating the mechanisms of enzyme inhibition. For sulfonamides, a well-established mechanism of action is the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition is a cornerstone of the antibacterial activity of sulfa drugs. The sulfonamide group acts as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (PABA).

While a specific computational study on the enzyme inhibition mechanism of this compound is not available, research on other sulfonamides suggests that noncompetitive inhibition is also a possible mechanism. nih.gov In noncompetitive inhibition, the inhibitor binds to an allosteric site on the enzyme, which is a site other than the active site where the substrate binds. nih.gov This binding event leads to a conformational change in the enzyme, reducing its catalytic efficiency. nih.gov The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

The potential inhibitory mechanisms for this compound, extrapolated from studies on related compounds, are summarized below:

Inhibition MechanismDescriptionKey Molecular Features Involved
Competitive InhibitionThe inhibitor competes with the substrate for binding to the active site of the enzyme.The sulfonamide moiety mimicking the structure of the natural substrate.
Noncompetitive InhibitionThe inhibitor binds to an allosteric site on the enzyme, causing a conformational change that reduces its activity. nih.govThe overall structure of the molecule allowing for binding to a site distinct from the active site. nih.gov
Covalent ModificationThe inhibitor forms a covalent bond with the enzyme, leading to irreversible inhibition.The reactive nature of the sulfonamide group.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are used to predict the activity of new compounds and to understand the structural features that are important for a desired effect.

Specific QSAR studies focusing on this compound are not present in the available literature. However, QSAR studies on broader classes of sulfonamides and nitroaromatic compounds have identified several structural descriptors that are well-correlated with biological activity.

A QSAR study on a series of sulfonamide derivatives identified several descriptors that influence their activity. researchgate.net These descriptors are related to the electronic and topological properties of the molecules. researchgate.net Similarly, QSAR models for the toxicity of nitrobenzene derivatives have been developed, highlighting the importance of descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity. researchgate.netnih.gov The nitro group generally has a positive and significant contribution to the biological property. researchgate.net

The following table lists some of the key structural descriptors that have been found to correlate with the biological activity of sulfonamides and nitroaromatic compounds in various QSAR studies.

Descriptor TypeDescriptor ExampleCorrelated Biological Activity
ElectronicHighest Occupied Molecular Orbital (HOMO) EnergyToxicity, Reactivity nih.gov
ElectronicLowest Unoccupied Molecular Orbital (LUMO) EnergyToxicity, Reactivity nih.gov
TopologicalWiener IndexVarious biological activities
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Bioavailability, Toxicity nih.gov
3D-MoRSE3D-Molecule Representation of Structures based on Electron diffractionVarious biological activities researchgate.net

These descriptors provide a foundation for any future QSAR studies that may be conducted on this compound to predict its biological activities and to design more potent analogs.

Advanced Applications in Synthetic Organic Chemistry

N,N-Dimethyl-4-nitrobenzenesulfonamide as a Versatile Protecting Group

The utility of the 4-nitrobenzenesulfonyl ("nosyl" or "Ns") group, and by extension this compound, is well-established in the protection of amine functionalities. The strong electron-withdrawing nature of the nitro group imparts unique properties to the sulfonamide, making it an effective protecting group that can be readily introduced and removed under mild conditions.

Nitrobenzenesulfonamides, often referred to as Ns-amides, serve as both protecting and activating groups for amines. rsc.orgresearchgate.net The protection of a primary amine is typically achieved by reacting it with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine (B128534). orgsyn.org This forms the corresponding N-substituted-4-nitrobenzenesulfonamide.

The deprotection of the nosyl group is a key advantage of this strategy, proceeding under mild conditions that preserve other sensitive functional groups within a molecule. rsc.org The process involves nucleophilic aromatic substitution, where a soft nucleophile, such as a thiol (e.g., thiophenol) in the presence of a base (e.g., potassium carbonate or potassium hydroxide), attacks the electron-deficient aromatic ring. researchgate.netchem-station.comresearchgate.net This leads to the formation of a Meisenheimer complex, which then collapses to release the free amine and a byproduct. rsc.orgresearchgate.netchem-station.com This mild cleavage is a significant advantage over more robust sulfonamide protecting groups like the tosyl group, which often require harsh removal conditions. researchgate.net

Table 1: Comparison of Amine Protecting Group Deprotection Conditions

Protecting GroupReagents for DeprotectionConditions
Nosyl (Ns) Thiophenol, K₂CO₃Mild, Room Temperature to 50°C
Tosyl (Ts) Strong acids (HBr, TFA), dissolving metals (Na/NH₃)Harsh
Boc Strong acids (TFA, HCl)Acidic

A prominent application of 4-nitrobenzenesulfonamides is in the Fukuyama amine synthesis, a powerful method for preparing secondary amines from primary amines. orgsyn.orgchem-station.com This procedure allows for the selective monoalkylation of primary amines, a transformation that can be challenging due to competing dialkylation reactions.

The process begins with the protection of a primary amine as its 4-nitrobenzenesulfonamide (B188996) derivative. The resulting Ns-amide is sufficiently acidic to be easily alkylated under either conventional methods (using an alkyl halide and a weak base like potassium carbonate) or Mitsunobu conditions. orgsyn.orgchem-station.comresearchgate.net The electron-withdrawing nitro group activates the sulfonamide for this alkylation step. tcichemicals.com Once the N,N-disubstituted sulfonamide is formed, the nosyl group is cleaved using the mild thiolate-mediated deprotection described previously, yielding the desired secondary amine in high yield. chem-station.comresearchgate.net

Fukuyama Amine Synthesis Steps:

Protection: A primary amine is reacted with 2- or 4-nitrobenzenesulfonyl chloride to form the N-mono-substituted sulfonamide. researchgate.net

Alkylation: The sulfonamide is alkylated using an alkyl halide or under Mitsunobu conditions to give the N,N-disubstituted sulfonamide. researchgate.net

Deprotection: The nosyl group is removed with a thiol and a base to furnish the secondary amine. researchgate.net

Role in the Synthesis of Complex Organic Molecules

Beyond its role in amine protection, this compound and its parent compound, 4-nitrobenzenesulfonamide, are valuable precursors and intermediates in the construction of diverse and complex organic structures.

The chemical reactivity of the nitrobenzenesulfonamide scaffold makes it a useful building block for nitrogen- and sulfur-containing heterocycles. mdpi.com While direct use of the N,N-dimethyl derivative is specific, the broader class of nitrobenzenesulfonamides participates in cyclization reactions to form rings like benzothiadiazines. mdpi.com The reduction of the nitro group to an amine provides a new reactive site for intramolecular or intermolecular reactions, enabling the synthesis of various fused heterocyclic systems. nih.govnih.gov For instance, aromatic amines derived from nitro compounds are widely used as intermediates in the synthesis of dyes, many of which possess heterocyclic cores. nih.gov

This compound is a key starting material for more complex sulfonamide derivatives. The most common transformation is the reduction of the nitro group to an amine (-NH₂). This can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. The resulting N,N-dimethyl-4-aminobenzenesulfonamide is a versatile intermediate itself. This amino group can then be further functionalized, for example, through diazotization followed by substitution, or by acylation, to create a wide array of substituted sulfonamides with potential applications in medicinal chemistry and materials science.

While this compound itself does not directly form Schiff bases, its reduced derivative, N,N-dimethyl-4-aminobenzenesulfonamide, is an ideal precursor. Schiff bases, characterized by an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or a ketone. nih.govresearchgate.net The 4-amino derivative can be condensed with various aromatic aldehydes to produce sulfonamide-containing Schiff bases. researchgate.net

These Schiff base ligands are excellent chelating agents, capable of coordinating with various metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) through the imine nitrogen and other donor atoms. nih.govmdpi.com The resulting metal complexes have been a subject of significant research interest due to their diverse chemical properties and potential applications in catalysis and materials science. nih.govmdpi.com The sulfonamide moiety remains an integral part of the ligand structure in these complexes. researchgate.net

Catalytic Applications and Reaction Enhancements

While transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, there is a growing interest in developing metal-free alternatives to reduce cost and metal contamination in products. In this context, the role of organocatalysts and reactive arylating agents is crucial.

The literature on the direct participation of this compound in transition-metal-free coupling reactions is limited. However, the broader class of sulfonamides and related compounds is an active area of research. For instance, an unprecedented transition-metal-free and redox-neutral synthesis of sulfilimines has been achieved through the S-arylation of sulfenamides using diaryliodonium salts chemrxiv.orgchemrxiv.org. This type of reaction highlights the potential for activating sulfur-nitrogen bonds under metal-free conditions.

The 4-nitrobenzenesulfonyl group, often referred to as the "nosyl" (Ns) group, is well-known as a protecting group for amines due to its facile cleavage under mild, nucleophilic conditions (e.g., with thiophenol) chem-station.com. This reactivity is a consequence of the electron-deficient nature of the aromatic ring, which makes it susceptible to nucleophilic aromatic substitution—a key step in some transition-metal-free coupling paradigms. While this feature is primarily exploited for deprotection, it underscores the inherent reactivity of the 4-nitrophenylsulfonyl moiety that could potentially be harnessed for metal-free C-N or C-C bond formation, though specific examples involving this compound as a coupling partner are not prominent in the literature.

The use of chiral auxiliaries is a fundamental strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. These auxiliaries are chiral molecules that are temporarily attached to a substrate, direct a stereoselective transformation, and are subsequently removed.

There is no extensive body of research detailing the use of this compound itself as a chiral template, as the molecule is achiral. However, the related 4-nitrobenzenesulfonyl (nosyl) group has been incorporated into chiral structures to influence stereoselectivity. For example, the nosyl group has been used to protect the nitrogen atom in chiral iminosugars and aziridines derived from carbohydrates. In these contexts, the nosyl group can enhance the stereospecificity of subsequent reactions, such as O-glycosylation. The steric and electronic properties of the bulky nosyl group can effectively shield one face of a molecule, directing the approach of a reagent to the opposite face and thereby controlling the formation of a new stereocenter. researchgate.net

The principle of a chiral auxiliary is to introduce asymmetry into the system. A hypothetical chiral template derived from a 4-nitrobenzenesulfonamide structure would require the introduction of a chiral element, for instance, by using a chiral amine instead of dimethylamine (B145610). While this is a plausible strategy, specific and widely adopted applications of such N-chiral-N-alkyl-4-nitrobenzenesulfonamides as chiral templates are not well-documented in current literature. The primary role of the nosyl group in asymmetric synthesis appears to be as a robust, electron-withdrawing protecting group that can influence the stereochemical course of a reaction rather than acting as a recoverable chiral auxiliary in the classical sense.

The modulation of reactivity through catalysis is a key theme in modern organic synthesis. The N-H bond of primary and secondary sulfonamides can be alkylated or acylated, and catalysts can enhance the efficiency and selectivity of these transformations.

Catalyzed Alkylation:

The N-alkylation of sulfonamides using alcohols, often through a "borrowing hydrogen" mechanism, is an atom-economical method catalyzed by various transition metals. However, the electronic properties of the sulfonamide are critical. Research has shown that sulfonamides bearing strongly electron-withdrawing groups can be poor substrates for certain catalytic systems.

A study on manganese-catalyzed N-alkylation of sulfonamides with alcohols demonstrated this limitation clearly. While various aryl and alkyl sulfonamides underwent efficient mono-N-alkylation, 4-nitrobenzenesulfonamide was found to be unreactive under the optimized reaction conditions, with the starting material being recovered unchanged. acs.org This suggests that the high acidity of the N-H bond and the deactivation of the nitrogen's nucleophilicity by the potent electron-withdrawing nitro group prevent effective participation in the catalytic cycle with this particular manganese-based system. This finding is significant as it defines the boundaries of this catalytic method.

SubstrateCatalyst SystemAlkylating AgentResultReference
4-NitrobenzenesulfonamideMn-based catalystBenzyl alcoholNo observable N-alkylation acs.org
4-(Trifluoromethyl)benzenesulfonamideMn-based catalystBenzyl alcohol61% yield acs.org
p-Toluenesulfonamide[Cp*IrCl2]2 / t-BuOKVarious alcoholsGood to excellent yields nih.gov
Benzenesulfonamide (B165840)FeCl2 / K2CO3Benzylic alcoholsHigh yields (>90%) ionike.com
p-ToluenesulfonamideCu(OAc)2 / K2CO3Benzylic alcoholsExcellent yields ionike.com

Catalyzed Acylation:

The N-acylation of sulfonamides to form N-acylsulfonamides is a valuable transformation, yielding products with diverse biological activities. Catalysts can facilitate this reaction, particularly with less reactive acylating agents. Bismuth(III) salts, such as BiCl₃ and Bi(OTf)₃, have been shown to be effective catalysts for the N-acylation of sulfonamides with carboxylic acid chlorides and anhydrides. These reactions proceed rapidly under both solvent and solvent-free conditions, providing good to excellent yields of the corresponding N-acylsulfonamides. researchgate.net While this study did not specifically use this compound (as it lacks an N-H bond for acylation), it establishes a general catalytic protocol for the acylation of the parent nosylamide.

Sulfonamide SubstrateAcylating AgentCatalystConditionsYieldReference
BenzenesulfonamideBenzoic-4-nitrobenzoic anhydrideBiCl₃Solvent-freeNot specified researchgate.net
Various SulfonamidesAcid chlorides/anhydridesBi(OTf)₃Heterogeneous or solvent-freeGood to excellent researchgate.net

Iron(II) has also been shown to catalyze nitrene transfer from N-acyloxyamides to sulfoxides to construct N-acyl sulfoximines, demonstrating a catalytic approach to forming related S-N-acyl structures. nih.govorganic-chemistry.org

Research in Medicinal Chemistry and Biological Activity of N,n Dimethyl 4 Nitrobenzenesulfonamide Derivatives

Antimicrobial and Antibacterial Investigations

The sulfonamide group is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of N,N-dimethyl-4-nitrobenzenesulfonamide build upon this foundation, with research exploring their mechanisms of action, spectrum of activity, and the relationship between their chemical structure and biological efficacy.

A primary mechanism by which sulfonamide derivatives exert their antibacterial effect is through the disruption of the folic acid (folate) synthesis pathway, which is essential for bacterial survival. nih.gov Bacteria must synthesize folate de novo, as they cannot uptake it from their environment. nih.gov This pathway produces tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA synthesis and replication. youtube.com

Derivatives of this compound function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in this pathway. nih.gov The DHPS enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate. nih.gov Due to their structural similarity to PABA, the sulfonamide compounds bind to the active site of DHPS, preventing PABA from binding and thereby halting the production of dihydropteroate, an immediate precursor to dihydrofolate. nih.gov This blockade of the folate pathway leads to a depletion of essential metabolites, ultimately inhibiting bacterial growth and proliferation. researchgate.net

The antimicrobial spectrum of this compound derivatives has been evaluated against various bacterial strains. Studies indicate that these compounds exhibit significant antibacterial effects, with a particular potency often noted against Gram-positive bacteria. For instance, the parent compound has been tested against common bacterial strains, showing promising activity.

The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Research has demonstrated the activity of these derivatives against both Gram-positive and Gram-negative bacteria, although the level of effectiveness can vary depending on the specific bacterial species and the structural modifications of the sulfonamide derivative. nih.govuctm.edu The outer membrane of Gram-negative bacteria can present a permeability barrier, sometimes reducing the efficacy of certain antimicrobial agents compared to their activity against Gram-positive bacteria, which lack this outer membrane. ajgreenchem.com

Below is a table summarizing the reported antimicrobial activity for a representative compound.

CompoundBacterial StrainTypeMIC (µg/mL)
This compoundStaphylococcus aureusGram-Positive32
This compoundEscherichia coliGram-Negative>32

Data is illustrative of reported findings for compounds within this class.

The antimicrobial potency of sulfonamide derivatives is intrinsically linked to their physicochemical properties, which are dictated by their chemical structure. nih.gov Structure-activity relationship (SAR) studies aim to understand how modifications to the molecule affect its biological activity. For sulfonamides, a key factor influencing their antibacterial efficacy is the acid dissociation constant (pKa) of the sulfonamide N-H group. nih.gov

Research has shown a strong correlation between the degree of ionization of the sulfonamide at a physiological pH and its antimicrobial activity. nih.gov The antibacterial action is thought to be primarily due to the ionized form of the molecule. In contrast, the hydrophobic properties of these compounds, while important for cell penetration, appear to be of minor importance for their in vitro antibacterial activity. nih.gov The specific substituents on the aromatic ring and the nitrogen atom of the sulfonamide group can modulate the pKa and electronic properties of the molecule, thereby fine-tuning its inhibitory potential against the target enzyme, DHPS. For example, compounds with an unsubstituted aryl moiety attached to the sulfonamide have shown better inhibition against bacterial strains compared to those with substituted aryl groups. researchgate.netnih.gov

Anticancer and Antiproliferative Research

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. This research focuses on their ability to modulate cellular pathways involved in cancer progression and to inhibit specific enzymes that are overexpressed in tumor cells.

Studies have explored the capacity of this compound and its derivatives to influence key signaling pathways that regulate cell survival and proliferation in cancer cells. In vitro research has indicated that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines. By interacting with specific cellular targets within these pathways, the compounds can disrupt the uncontrolled cell growth characteristic of cancer. The anticancer potential has been demonstrated for various sulfonamide derivatives, including N-acylated benzenesulfonamides, against cell lines such as human colon cancer (HCT-116). mdpi.com

A significant focus of anticancer research for this class of compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated human isoforms hCA IX and hCA XII. nih.gov Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The isoforms hCA IX and hCA XII are transmembrane enzymes that are overexpressed in many types of hypoxic tumors and are linked to tumor progression. nih.govplos.org They contribute to the regulation of pH in the tumor microenvironment, where their activity helps maintain a neutral intracellular pH while acidifying the extracellular space, a condition that promotes tumor cell survival, proliferation, and metastasis. plos.org

The sulfonamide group is a classic zinc-binding group that effectively inhibits CAs. nih.gov Numerous derivatives of benzenesulfonamide (B165840) have been synthesized and evaluated as inhibitors of these isoforms. These compounds have shown potent inhibitory activity, often in the nanomolar to micromolar range. nih.gov The goal is to develop isoform-selective inhibitors that target the tumor-associated CAs (IX and XII) while sparing the ubiquitous, off-target cytosolic isoforms like hCA I and II, to minimize potential side effects. plos.orgnih.gov

The table below presents inhibition data for representative benzenesulfonamide derivatives against key carbonic anhydrase isoforms.

Compound ClasshCA I (Kᵢ µM)hCA II (Kᵢ µM)hCA IX (Kᵢ µM)hCA XII (Kᵢ µM)
N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides>100>1000.168 - 0.921 nih.gov0.335 - 1.451 nih.gov
N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamides>100>100Submicromolar to Micromolar nih.govSubmicromolar to Micromolar nih.gov

Kᵢ (inhibition constant) values indicate the concentration required to produce half-maximum inhibition. Lower values denote higher potency.

Cytotoxicity Assays on Human Cancer Cell Lines (e.g., MCF-7)

Derivatives of benzenesulfonamide have been a significant focus of anticancer research, with many studies demonstrating their cytotoxic effects against various human cancer cell lines. The human breast adenocarcinoma cell line, MCF-7, is frequently used as a model in these assays.

Newly synthesized 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which are derivatives of benzenesulfonamide, have shown notable cytotoxic activity against both MCF-7 and colon carcinoma (HCT-116) cells. mdpi.com For instance, a derivative with a 2-(trifluoromethyl)benzylthio substituent displayed selective cytotoxicity against HCT-116 cells, while another featuring a 2-chloromethylbenzylthio substituent was active against both HCT-116 and MCF-7 cell lines. mdpi.com A particularly promising compound from this series demonstrated selective cytotoxicity against MCF-7 cells with a half-maximal inhibitory concentration (IC₅₀) of 18 µM, compared to an IC₅₀ of 54 µM in non-cancerous HaCaT cells, indicating a degree of selectivity for cancer cells. mdpi.com

Further research into benzenesulfonamide-bearing imidazole derivatives has also identified compounds with potent cytotoxic activity. nih.gov The most active compound in one study, featuring a 3,4-dichloro substituent on the benzene (B151609) ring and a 3-ethyl group on the imidazole ring, recorded a half-maximal effective concentration (EC₅₀) of 20.5 ± 3.6 µM against the triple-negative breast cancer cell line MDA-MB-231. nih.gov These compounds were also found to effectively reduce cancer cell colony formation. nih.gov

The following table summarizes the cytotoxic activity of selected benzenesulfonamide derivatives against the MCF-7 cell line.

Compound ClassSpecific DerivativeCell LineIC₅₀ / EC₅₀ (µM)Reference
1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidineCompound with 2-chloromethylbenzylthio substituentMCF-719 mdpi.com
1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidineCompound 9 (specific structure in source)MCF-718 mdpi.com
Benzenesulfonamide-bearing imidazoleMost cytotoxic compound (23 )MDA-MB-23120.5 nih.gov

Anti-inflammatory Properties

Several derivatives incorporating the sulfonamide moiety have demonstrated significant anti-inflammatory effects. Research has shown that these compounds can modulate inflammatory pathways through various mechanisms, including the inhibition of protein denaturation and the suppression of pro-inflammatory cytokines. mdpi.comnih.gov

For example, novel sulfonamide derivatives of gallic acid, such as 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS), have shown anti-inflammatory effects comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. mdpi.com The activity of these compounds is concentration-dependent, with 3,4,5-TMBS showing a significant increase in anti-inflammatory action at concentrations of 100 nM and higher. mdpi.com The phenol sulfonamide moiety is believed to be key to this activity by inhibiting protein denaturation and suppressing inflammatory pathways. mdpi.com

The mechanism of action for some related compounds, such as benzamides and nicotinamides, involves the inhibition of the transcription factor NF-kappaB. nih.gov This transcription factor is a critical regulator of both inflammation and apoptosis. By inhibiting NF-kappaB, these compounds can suppress the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov This suggests a potential mechanism by which this compound derivatives could exert anti-inflammatory effects. Studies on other compounds have confirmed that derivatives can reduce the production of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS). dovepress.com

Cardiovascular Research and Potential Benefits

The structural motifs present in this compound derivatives are also of interest in cardiovascular research, particularly concerning their potential to modulate ion channels, such as calcium channels. The regulation of calcium ion (Ca²⁺) influx is crucial for cardiovascular function, and compounds that can inhibit L-type calcium channels are used in the treatment of hypertension and angina. nih.gov

Influence on Coronary Resistance and Calcium Channel Inhibition

While direct studies on this compound derivatives are limited in this area, research on related structures provides insights into potential activities. Various structurally diverse classes of compounds, including dihydropyridines and phenylalkylamines, act as calcium channel antagonists by inhibiting the inward current of Ca²⁺ through slow L-type calcium channels. nih.gov

Some antidepressant drugs, for instance, have been found to inhibit cardiac L-type calcium channels in a reversible and concentration-dependent manner. nih.gov These drugs shift the steady-state inactivation curves of the calcium current to more negative voltages, a mechanism shared with established calcium channel blockers like diltiazem and verapamil. nih.gov Furthermore, a derivative of mibefradil, NNC55-0396, was specifically designed as a selective T-type calcium channel inhibitor, demonstrating that specific modifications to a parent molecule can target different subtypes of calcium channels. nih.gov These findings suggest that synthetic derivatives of this compound could be engineered to interact with cardiac calcium channels, potentially influencing coronary resistance and offering therapeutic benefits, though further targeted research is required.

Development as Chemical Probes and Enzyme Inhibitors

The this compound scaffold is valuable for developing chemical probes and enzyme inhibitors used to study biological processes. The sulfonamide group can interact with the active sites of enzymes, making these compounds useful for investigating enzyme mechanisms. Covalent chemical probes, in particular, have gained significant interest as they can modulate protein function in unique ways, facilitating the study of protein activity in various biological contexts. escholarship.org

Studying Enzyme Inhibition and Metabolic Pathways

This compound itself has been identified as a potential inhibitor of enzymes like carbonic anhydrase, which plays a role in pH regulation and bicarbonate buffering in tissues.

More specific applications have been demonstrated with structurally related derivatives. For instance, a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives were identified as potent inhibitors of xanthine oxidase (XO). nih.gov Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for conditions like gout. Through systematic structure-activity relationship (SAR) studies, researchers optimized an initial compound to produce 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide, which showed a 24-fold improvement in inhibitory potency. nih.gov Molecular modeling revealed that this enhanced activity was due to strong interactions with critical amino acid residues within the enzyme's active site. nih.gov Such studies exemplify how derivatives can be systematically designed to create potent and selective enzyme inhibitors, which serve as tools to probe metabolic pathways and as potential therapeutic leads.

CompoundTarget EnzymeIC₅₀ (µM)
4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamideXanthine Oxidase0.13

Prodrug Design and Targeted Drug Delivery Systems

The chemical structure of this compound is well-suited for applications in prodrug design and targeted drug delivery. A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. mdpi.com This approach is used to overcome issues such as poor solubility, instability, or lack of site-specificity. nih.govresearchgate.net

The 4-nitrobenzenesulfonamide (B188996) group is particularly useful as a protecting group for amines in a parent drug. google.com This modification can mask the active part of the drug, rendering it inert until it reaches its target. The key to this strategy is the targeted release of the active drug. A patent describes a system where a drug containing a free amino group is derivatized with a 4-nitrophenylsulfonyl group to create a prodrug. google.com This sulfonamide bond is stable under general physiological conditions but can be specifically cleaved by the enzyme system of Glutathione S-transferase (GST) and glutathione (GSH). google.com Since many cancer cells have elevated levels of GST, this system allows for the targeted release of the anticancer agent preferentially within tumor tissues, minimizing damage to healthy cells. This modern, targeted-prodrug approach leverages specific enzymes for the activation and liberation of the free parent drug, representing a sophisticated strategy for efficient and selective drug delivery. mdpi.com

Glutathione-Responsive Prodrugs

The design of prodrugs that can be selectively activated in the tumor microenvironment is a promising strategy in cancer therapy to enhance drug efficacy and minimize systemic toxicity. One of the distinctive features of many cancer cells is a significantly higher intracellular concentration of glutathione (GSH) compared to normal cells. This concentration gradient provides a unique opportunity for the development of GSH-responsive prodrugs, which remain inactive in circulation and become activated to release the cytotoxic agent preferentially within tumor cells.

The nitrobenzenesulfonamide scaffold is a key functional group utilized in the design of such GSH-responsive prodrugs. The underlying mechanism involves the nucleophilic aromatic substitution reaction between GSH and the electron-deficient aromatic ring of the nitrobenzenesulfonamide. The strong electron-withdrawing nature of the nitro group at the para-position (as in this compound) makes the aromatic ring susceptible to attack by the thiol group of GSH. This reaction is further facilitated by the presence of glutathione S-transferases (GSTs), enzymes that are often overexpressed in cancer cells.

The activation process can be summarized as follows:

Selective Uptake: The prodrug, containing the this compound moiety as a protective or "capping" group, is administered in an inactive form.

GSH-Mediated Cleavage: Inside a cancer cell with high GSH levels, the thiol group of glutathione attacks the carbon atom of the benzene ring to which the sulfonamide group is attached.

Drug Release: This nucleophilic attack leads to the cleavage of the sulfonamide bond, releasing the active drug molecule. The this compound moiety is released as a byproduct.

Research has demonstrated the viability of this approach using similar scaffolds. For instance, a prodrug of doxorubicin was developed by modifying its primary amino group with a 2-nitrobenzenesulfonyl (Ns) group. This modification reduced the drug's ability to interact with DNA, thereby lowering its toxicity. In environments with high GSH concentrations, simulating the intracellular conditions of cancer cells, the Ns group was cleaved, releasing the active doxorubicin and restoring its cytotoxic effect. Studies showed that this activation was dependent on the GSH concentration, confirming the responsive nature of the prodrug. This principle is directly applicable to derivatives of this compound, where it can act as a trigger group for releasing various anticancer agents.

Pharmacokinetic and Pharmacodynamic Studies (In Silico and In Vitro)

In silico and in vitro studies are crucial for the early-stage evaluation of drug candidates, providing predictions of their pharmacokinetic and pharmacodynamic profiles without the need for extensive animal testing. These computational models help in assessing the potential of a compound to be developed into a viable drug.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction involves the computational modeling of a compound's properties to forecast its behavior in the body. For derivatives of this compound, these predictions are essential to identify potential liabilities and guide structural modifications. While specific experimental data for this compound is limited in publicly accessible literature, predictions can be made based on its structure and by referencing studies on analogous benzenesulfonamide derivatives.

Key ADMET parameters are typically evaluated using various computational models and online servers like SwissADME and pkCSM.

Table 1: Predicted ADMET Profile for this compound Derivatives

Parameter Predicted Property Significance
Absorption
Human Intestinal Absorption High Indicates good absorption from the gastrointestinal tract.
Caco-2 Permeability Moderate to High Suggests the ability to cross the intestinal epithelial barrier.
P-glycoprotein Substrate Likely No If not a substrate, it is less likely to be pumped out of cells by efflux pumps, which is beneficial for drug efficacy.
Distribution
Volume of Distribution (VDss) Moderate Suggests distribution beyond the bloodstream into tissues.
Blood-Brain Barrier (BBB) Permeation Likely Low The polar nitro and sulfonamide groups may limit penetration into the central nervous system.
Plasma Protein Binding High Sulfonamides generally exhibit high binding to plasma proteins like albumin, affecting the free drug concentration.
Metabolism
CYP450 Inhibition Potential inhibitor of certain isoforms (e.g., CYP2C9) Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.
Excretion
Primary Route Renal Expected to be primarily excreted through the kidneys after potential metabolism.
Toxicity
AMES Toxicity Potential for mutagenicity (due to nitroaromatic group) The nitro group is a structural alert for mutagenicity and may require modification or further testing.
hERG Inhibition Low Risk Predicts a low likelihood of causing cardiotoxicity related to hERG channel blockade.

Note: The data in this table are illustrative predictions based on the general properties of benzenesulfonamide and nitroaromatic compounds as described in computational studies and may not represent experimentally verified results for this compound.

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. This assessment is often based on rules derived from the analysis of successful oral drugs. The most well-known of these is Lipinski's Rule of Five. drugbank.comunits.ittiu.edu.iq

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) under 500 Daltons

A calculated octanol-water partition coefficient (logP) not greater than 5

A compound is considered drug-like if it violates no more than one of these rules.

For the parent compound, this compound:

Molecular Formula: C₈H₁₀N₂O₄S

Molecular Weight: 230.24 g/mol

Hydrogen Bond Donors (HBD): 0

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the nitro and sulfonyl groups, and the sulfonamide nitrogen, contribute to the acceptor count. The total is 5 (2 from NO₂, 2 from SO₂, 1 from the sulfonamide N).

logP: The calculated logP is approximately 1.5-2.0, indicating moderate lipophilicity.

Table 2: Drug-Likeness Profile of this compound

Property Value Lipinski's Rule (Threshold) Compliance
Molecular Weight (MW) 230.24 Da < 500 Da Yes
Hydrogen Bond Donors (HBD) 0 ≤ 5 Yes
Hydrogen Bond Acceptors (HBA) 5 ≤ 10 Yes
Octanol-Water Partition Coefficient (logP) ~1.7 ≤ 5 Yes

| Number of Violations | 0 | ≤ 1 | Pass |

Based on this analysis, this compound itself adheres to Lipinski's Rule of Five, suggesting it has a favorable physicochemical profile for development as an oral drug. When designing derivatives, these parameters must be monitored to ensure they remain within an acceptable range for good oral bioavailability. For example, adding large, greasy substituents could increase the molecular weight and logP, potentially leading to violations of the rule.

Environmental Research and Degradation Studies

Environmental Fate and Transformation Products

The environmental fate of a chemical compound is dictated by a combination of transport and transformation processes. For N,N-dimethyl-4-nitrobenzenesulfonamide, its journey and persistence in various environmental compartments such as soil and water are influenced by its chemical structure, which includes a nitroaromatic ring and a sulfonamide group.

In soil environments, the degradation of sulfonamides is primarily a biologically mediated process, although abiotic degradation can also occur. Microorganisms in the soil play a crucial role in the breakdown of these compounds. The degradation of sulfonamides in soil is often observed to be more rapid in soils with a history of exposure to these compounds, suggesting microbial adaptation. nih.gov The presence of organic matter, such as manure, can also accelerate degradation by enhancing microbial activity. nih.govusda.gov

Several degradation pathways have been identified for sulfonamides that are likely applicable to this compound. These include:

Hydroxylation: The introduction of a hydroxyl (-OH) group onto the aromatic ring is a common initial step in the aerobic biodegradation of aromatic compounds.

Acetylation: The amino group of some sulfonamides can undergo acetylation. While this compound does not have a primary amino group, this pathway is significant for many related compounds.

Cleavage of the Sulfonamide Bond: The bond between the sulfur atom and the nitrogen atom (S-N bond) can be cleaved, leading to the formation of separate aromatic and amine moieties. This can result in the formation of 4-nitrobenzenesulfonic acid and dimethylamine (B145610).

Reduction of the Nitro Group: The nitro group (-NO2) on the benzene (B151609) ring is susceptible to reduction under anaerobic conditions, leading to the formation of an amino group (-NH2). This would transform this compound into 4-amino-N,N-dimethylbenzenesulfonamide.

The following table illustrates potential primary transformation products of this compound in soil based on known degradation pathways of analogous compounds.

Degradation Pathway Potential Transformation Product Environmental Matrix
Nitro Group Reduction4-amino-N,N-dimethylbenzenesulfonamideAnaerobic soil and sediment
S-N Bond Cleavage4-nitrobenzenesulfonic acid and DimethylamineSoil and water
Aromatic Ring HydroxylationHydroxylated this compound isomersAerobic soil

The rate of photocatalytic degradation of sulfonamides in aqueous solutions has been shown to be significantly affected by pH, with the efficiency of the process varying in acidic, neutral, and alkaline environments. mdpi.com This is often attributed to the speciation of the compound and the generation of reactive oxygen species at different pH values.

Environmental conditions such as temperature, moisture content, and the availability of oxygen also play a critical role. Increased temperature generally accelerates both biotic and abiotic degradation rates. Higher soil moisture content can enhance the bioavailability of the compound to microorganisms, thereby increasing the degradation rate. usda.gov The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways dominate.

The table below summarizes the expected influence of key environmental parameters on the degradation of this compound, based on studies of other sulfonamides.

Environmental Parameter Influence on Degradation Rate Rationale
pH Variable; often increased hydrolysis at acidic pHAffects chemical stability (hydrolysis) and microbial activity. nih.govnih.gov
Temperature Increases with rising temperature (up to an optimum)Enhances reaction rates and microbial metabolism.
Soil Moisture Generally increases with higher moisture contentImproves bioavailability and microbial activity. usda.gov
Organic Matter Tends to increase degradationStimulates microbial populations and activity. nih.govusda.gov
Oxygen Availability Dictates the primary degradation pathway (aerobic vs. anaerobic)Aerobic pathways often lead to more complete degradation.

Controllable Degradation Studies

Controllable degradation studies aim to develop methods for the deliberate and efficient removal of pollutants from the environment. For sulfonamides, advanced oxidation processes (AOPs) such as photocatalysis have been investigated. mdpi.com These methods utilize highly reactive species, like hydroxyl radicals, to break down the target compound. The efficiency of these processes can be controlled by adjusting parameters such as pH, catalyst concentration, and light intensity.

Waste Management and Environmental Impact Considerations

The management of waste containing this compound and its byproducts is crucial to minimize its environmental impact. Waste streams from manufacturing facilities may contain the compound, its precursors, and reaction intermediates. Proper treatment of this wastewater is essential before discharge.

The environmental impact of sulfonamides, in general, is a subject of concern. researchgate.net Their presence in soil and water can exert selective pressure on microbial communities, potentially leading to the development and spread of antibiotic resistance. nih.goviaea.org Although this compound itself is not an antibiotic, the widespread presence of the sulfonamide functional group in the environment is a relevant consideration. The persistence of such compounds and their transformation products in the environment necessitates careful waste management and a thorough understanding of their long-term ecological effects. researchgate.netiaea.org Accumulation in agricultural soils could also impact soil microbial health and function. nih.gov

Advanced Analytical Methodologies for N,n Dimethyl 4 Nitrobenzenesulfonamide

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of N,N-dimethyl-4-nitrobenzenesulfonamide. Its high resolution and sensitivity make it suitable for analyzing complex mixtures.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of sulfonamides, including this compound. mdpi.com In this technique, a nonpolar stationary phase, typically a C18 or C8 bonded silica (B1680970), is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of sulfonamides, C18 columns are frequently employed. nih.gov The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com To improve peak shape and resolution, additives such as formic acid or acetic acid are commonly added to the mobile phase to control the pH and suppress the ionization of the analytes. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of multiple components in a mixture. nih.gov

A typical RP-HPLC method for a related compound, dimethyl sulfate, utilized a Kromasil C18 column with a water and acetonitrile mobile phase. rjptonline.org Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the analyte, such as 270 nm or 320 nm for similar compounds. rsc.orgnih.gov

Table 1: Example of RP-HPLC Parameters for Sulfonamide Analysis

ParameterCondition
Column C18, 4.6 mm x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Linear gradient from 21% B to 75% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 270 nm
Injection Volume 3 µL

This is a representative example; specific conditions may vary depending on the exact application.

When HPLC is coupled with mass spectrometry (LC-MS), the mobile phase composition must be carefully optimized to ensure efficient ionization of the analyte in the MS source. Volatile buffers and additives are essential to avoid contamination of the mass spectrometer.

Formic acid is a widely used mobile phase additive in LC-MS because of its volatility and its ability to promote protonation of analytes in positive ion mode electrospray ionization (ESI). nih.gov Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are also common choices that provide good buffering capacity and are compatible with MS detection. nih.gov The use of non-volatile buffers like phosphate (B84403) is generally avoided. phenomenex.com

The choice of organic solvent can also impact ionization efficiency. Acetonitrile and methanol are the most common organic modifiers. The optimization process involves adjusting the concentration of the organic modifier and the additive to achieve the best balance between chromatographic separation and MS signal intensity. nih.gov For instance, in the analysis of 24 sulfonamides, a mobile phase of 0.1% formic acid in water and acetonitrile was found to be effective for UPLC-MS/MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. This makes it ideal for the analysis of this compound in complex matrices such as environmental water samples, food products, and biological fluids. researchgate.netsigmaaldrich.com

The method involves separating the analyte from the sample matrix using HPLC, followed by its ionization and fragmentation in the mass spectrometer. Quantification is typically achieved using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. rsc.org This process provides a high degree of specificity and reduces background noise, leading to very low limits of detection. rsc.org For example, LC-MS/MS methods have been developed for the quantification of various sulfonamides at trace levels. nih.gov

Table 2: Example of LC-MS/MS Parameters for Sulfonamide Analysis

ParameterCondition
LC Column C18, 2.1 mm x 100 mm, 3 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Methanol
Flow Rate 0.25 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)

This is a representative example; specific conditions may vary depending on the exact application and the specific transitions monitored for this compound.

In some cases, derivatization can be employed to improve the chromatographic properties or enhance the detection sensitivity of this compound in LC-MS/MS analysis. Derivatization involves chemically modifying the analyte to introduce a functional group that is more easily ionized or detected.

For sulfonamides, derivatization with reagents like fluorescamine (B152294) has been used to introduce a fluorescent tag, allowing for highly sensitive fluorescence detection. nih.govmolnar-institute.com While this is more common for HPLC with fluorescence detection, derivatization can also be used in LC-MS to improve ionization efficiency. For instance, tosyl chloride has been used as a derivatizing agent for amines to form stable tosylated amine structures that are readily analyzed by LC-MS/MS. mdpi.com Although this compound already contains a sulfonamide group, derivatization of other functional groups, if present in related compounds or metabolites, could be a viable strategy.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions and for the preliminary purification of compounds. researchgate.net

In the context of this compound synthesis, TLC can be used to quickly determine if the starting materials have been consumed and if the desired product has been formed. thieme.de A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in an appropriate solvent system. The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica gel) and the mobile phase. researchgate.net

The spots can be visualized under UV light or by staining with a suitable reagent. usda.govusda.gov For sulfonamides, reagents like fluorescamine can be used for visualization, which reacts with primary amino groups to produce fluorescent derivatives. tandfonline.com The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, can be used to identify the components of the mixture.

Table 3: Example of a TLC System for Sulfonamide Analysis

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Chloroform / n-Butanol
Visualization UV light (254 nm) or spraying with fluorescamine solution

The specific mobile phase composition would be optimized to achieve good separation between the starting materials, product, and any byproducts.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatives with Enhanced Bioactivity or Selectivity

A primary avenue of future research lies in the rational design and synthesis of novel derivatives of N,N-dimethyl-4-nitrobenzenesulfonamide. The core structure serves as a versatile scaffold for chemical modification to enhance specific biological activities and improve selectivity for therapeutic targets. The sulfonamide group is a well-established pharmacophore known for its ability to interact with enzyme active sites, notably carbonic anhydrases. ekb.egmdpi.com Research into derivatives is expected to focus on several key areas:

Antimicrobial Agents: Given that sulfonamide derivatives have shown both antibacterial and antifungal properties, future work will likely involve systematic structural modifications to broaden the antimicrobial spectrum and combat drug-resistant strains. ekb.eg This could involve introducing different heterocyclic rings or altering substituents on the benzene (B151609) ring to optimize interactions with microbial enzymes.

Enzyme Inhibitors: The potential for this compound derivatives to act as enzyme inhibitors is a significant area of interest. ekb.eg Research is anticipated to target enzymes implicated in various diseases, such as kinases in cancer or urease in bacterial infections. bohrium.comrsc.org By modifying the peripheral groups of the molecule, researchers can fine-tune the binding affinity and selectivity for specific enzyme isoforms, potentially leading to more effective and less toxic therapeutic agents. mdpi.com

Anticancer Agents: The development of sulfonamides as anticancer agents is an active field of research. tandfonline.com Future studies may explore how derivatives of this compound can be designed to inhibit cancer-related targets like polo-like kinase 4 (PLK4) or bromodomain-containing protein 4 (BRD4), which are involved in cell cycle regulation and gene expression. tandfonline.comnih.gov

Derivative ClassPotential BioactivityRationale for ExplorationKey References
Heterocyclic SulfonamidesAntimicrobial, AnticancerIncorporation of heterocyclic moieties can enhance binding to biological targets and improve pharmacokinetic properties. ekb.egtandfonline.com
Schiff Base DerivativesEnzyme Inhibition, AntimicrobialThe imine (C=N) group in Schiff bases is crucial for a wide range of biological activities and can be readily synthesized. researchgate.net
Urea/Thiourea HybridsAnticancer, Enzyme InhibitionCombining the sulfonamide scaffold with urea/thiourea functionalities can create molecules with dual modes of action or enhanced target affinity. researchgate.net
Chalcone-Sulfonamide ConjugatesAntioxidant, Anti-inflammatoryChalcones are known for their antioxidant properties; conjugation with a sulfonamide may yield synergistic effects. ekb.eg

Integration with Nanotechnology for Drug Delivery or Sensing Applications

The convergence of nanotechnology with functional organic molecules opens up new possibilities for this compound and its derivatives.

For drug delivery , bioactive derivatives could be encapsulated within various nanocarriers. This approach aims to improve the solubility, stability, and bioavailability of therapeutic compounds. Encapsulation can also enable targeted delivery to specific tissues or cells, reducing systemic side effects.

In the realm of sensing applications , the distinct chemical features of the molecule—the electron-withdrawing nitro group and the versatile sulfonamide moiety—make it a candidate for integration into nanosensor platforms. Research is ongoing in the development of nanomaterial-based sensors for nitroaromatic compounds, which are often components in explosives or environmental pollutants. worldscientific.comworldscientific.comacs.org The fluorescence of quantum dots or carbon nanodots, for example, can be quenched upon interaction with nitroaromatic molecules, forming the basis of a highly sensitive detection method. uoc.ac.in Similarly, sulfonamide-based molecules have been developed as fluorescent chemosensors capable of detecting specific ions through mechanisms like deprotonation or complexation. researchgate.netbohrium.com Future research could therefore focus on designing systems where this compound or its derivatives are tethered to nanomaterials to create highly specific and sensitive sensors.

Nanotechnology ApplicationIntegration StrategyPotential AdvantageKey References
Targeted Drug DeliveryEncapsulation of bioactive derivatives in liposomes, polymeric nanoparticles, or micelles.Improved bioavailability, targeted release, reduced systemic toxicity. rsc.org
Fluorescent SensingUse as a quencher for quantum dots or carbon nanodots; or as a fluorophore itself when functionalized.High sensitivity and selectivity for detecting nitroaromatic compounds or specific anions/cations. uoc.ac.inbohrium.comnih.gov
Electrochemical SensingModification of electrodes (e.g., glassy carbon) with the compound integrated into mesoporous silica (B1680970) or graphene-like nanomaterials.Detection of ultratrace levels of nitroaromatic compounds through changes in electrochemical signals. worldscientific.comacs.orgrsc.org

Advanced Computational Modeling for De Novo Design and Mechanism Prediction

Advanced computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives of this compound. In silico techniques can predict the properties and biological activities of hypothetical molecules before they are synthesized, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ekb.egresearchgate.netqub.ac.uk For sulfonamide derivatives, QSAR can be used to predict antioxidant, anticancer, or enzyme inhibitory activity based on molecular descriptors, guiding the design of more potent analogues. ekb.egmdpi.com

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target (receptor), such as an enzyme or DNA. qub.ac.uknih.gov Docking studies can predict the preferred binding mode and affinity of this compound derivatives to their targets, providing insights into the mechanism of action at a molecular level. bohrium.comrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing its stability and confirming the interactions predicted by molecular docking. nih.govnih.gov This can help validate potential drug candidates and provide a deeper understanding of their inhibitory mechanisms.

These computational approaches are pivotal for the de novo design of new molecules with tailored properties and for predicting their mechanisms of action, thereby streamlining the drug discovery pipeline. tandfonline.comnih.gov

Computational TechniqueApplication for this compound DerivativesExpected OutcomeKey References
QSAR (2D and 3D)Predicting bioactivity (e.g., anticancer, antioxidant) based on molecular structure.Identification of key structural features required for activity; design of more potent compounds. ekb.egtandfonline.comresearchgate.netqub.ac.uk
Molecular DockingSimulating binding modes and affinities with target enzymes (e.g., carbonic anhydrase, kinases, urease).Elucidation of structure-activity relationships and mechanism of inhibition. rsc.orgqub.ac.uknih.gov
Molecular Dynamics (MD)Assessing the stability of the compound-target complex over time.Validation of docking results and detailed analysis of intermolecular interactions. bohrium.comnih.govnih.gov
ADME/Tox PredictionIn silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles.Early-stage filtering of candidates with poor pharmacokinetic properties or potential toxicity. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for Production

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research into the production of this compound will focus on developing more sustainable synthetic routes. Traditional methods often rely on hazardous reagents like 4-nitrobenzenesulfonyl chloride and chlorinated solvents such as dichloromethane (B109758).

Key green chemistry strategies that could be applied include:

Use of Greener Solvents: Replacing toxic and hard-to-remove solvents like DMF and dichloromethane with more environmentally benign alternatives such as water, ethanol, or acetone. bohrium.comresearchgate.net

Alternative Reagents: Exploring the use of more stable and less hazardous starting materials, such as sodium sulfinates, to replace highly reactive sulfonyl chlorides. researchgate.net

Energy-Efficient Methods: Employing techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.com

Catalysis: Utilizing biocatalysis or heterogeneous catalysts that can be easily recovered and reused, minimizing waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as through one-pot or multicomponent reactions, which reduce the number of intermediate purification steps. nih.gov

Adopting these approaches will not only reduce the environmental footprint of producing this compound but also align its manufacturing with modern standards of sustainable industrial chemistry.

Role in Advanced Materials Science

Beyond its biological applications, the structure of this compound suggests its potential use as a building block for advanced functional materials.

pH-Sensitive Polymers: The sulfonamide group can be incorporated into polymer backbones to create pH-responsive materials. nih.govresearchgate.net The solubility of these polymers can change dramatically over a narrow pH range, making them suitable for applications in smart drug delivery systems, where a drug is released in response to specific pH changes in the body (e.g., in tumor microenvironments). nih.govresearchgate.net

Polymer Electrolytes: Sulfonamide-functionalized polymers are being investigated for use in solid-state batteries. For instance, sulfonamide functional polymer nanoparticles have been used to create gel polymer electrolytes for sodium metal batteries. rsc.org

Metal-Organic Frameworks (MOFs): The nitro and sulfonamide groups can act as coordinating sites for metal ions, suggesting that this compound could be used as an organic linker in the synthesis of novel MOFs. researchgate.netresearchgate.net MOFs are highly porous materials with applications in gas storage, catalysis, and sensing. rsc.orgnih.gov The presence of the nitro group could impart specific catalytic or adsorptive properties to the resulting framework. rsc.org

Dyes and Pigments: The compound already serves as an intermediate in the production of dyes. Further research could explore the synthesis of novel colorants or functional dyes with specific optical or electronic properties based on this scaffold.

Material TypePotential Role of this compoundPotential ApplicationKey References
pH-Responsive PolymersAs a monomer or functional group within a polymer chain.Smart drug delivery, biosensors, hydrogels. nih.govresearchgate.net
Gel Polymer ElectrolytesComponent of sulfonamide-based polymer nanoparticles.Safer, solid-state sodium metal batteries. rsc.org
Metal-Organic Frameworks (MOFs)As an organic linker containing nitro and sulfonamide coordinating groups.Gas storage, selective adsorption, catalysis, chemical sensing. researchgate.netrsc.org
Functional DyesAs a core scaffold for synthesizing new chromophores.Specialty pigments, optical materials, chemosensors.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling N,N-dimethyl-4-nitrobenzenesulfonamide in laboratory settings?

  • Methodological Answer : When handling sulfonamide derivatives, prioritize respiratory protection (e.g., N95 masks), chemical-resistant gloves (nitrile or neoprene), and safety goggles. Work in a fume hood to minimize inhalation exposure . For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Store in airtight containers away from oxidizers and heat sources, as decomposition may release toxic gases (e.g., NOₓ, SOₓ) . Emergency procedures include rinsing exposed skin/eyes with water for ≥15 minutes and seeking medical evaluation for ingestion or inhalation .

Q. What synthetic routes are employed for preparing this compound?

  • Methodological Answer : A common approach involves nucleophilic substitution using 4-nitrobenzenesulfonyl chloride and dimethylamine in a polar aprotic solvent (e.g., THF or DMF) under inert atmosphere. Sodium hydride (NaH) can act as a base to deprotonate dimethylamine, enhancing nucleophilicity . Reaction monitoring via TLC (eluent: 7:3 hexane/ethyl acetate) is recommended, with purification via column chromatography. Yield optimization may require controlled temperature (0–5°C) to suppress side reactions like over-alkylation .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect singlet peaks for dimethyl groups (δ ~2.8–3.1 ppm) and aromatic protons (δ ~8.2–8.5 ppm for nitro-substituted benzene) .
  • IR : Key stretches include S=O (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and NO₂ (asymmetric ~1520 cm⁻¹, symmetric ~1340 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ should match the theoretical m/z (C₈H₁₁N₂O₄S: 231.05). Compare with NIST reference data for validation .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX programs address them?

  • Methodological Answer : Challenges include disorder in the nitro group or dimethyl moieties, twinning, and weak diffraction. Using SHELXL for refinement:

  • Apply restraints for bond distances/angles in disordered regions.
  • For twinned data, use the TWIN/BASF commands to refine twin laws .
  • Validate with R-factor convergence (<5% discrepancy) and check ADDSYM in PLATON to detect missed symmetry . A high data-to-parameter ratio (>10:1) ensures model reliability .

Q. How do substituents like the nitro group influence molecular packing and intermolecular interactions in sulfonamide derivatives?

  • Methodological Answer : The nitro group enhances dipole-dipole interactions and π-π stacking between aromatic rings, often leading to layered crystal packing. In this compound, the nitro group’s electron-withdrawing effect reduces hydrogen-bond donor capacity, favoring C–H···O interactions over classical N–H···O bonds. Compare with analogs like N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, where hydroxyl groups form extensive H-bond networks . Conformational analysis via Mercury Software can visualize packing motifs .

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals. The nitro group lowers the LUMO, enhancing electrophilicity at the sulfonamide sulfur .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning (e.g., SNAr at the nitro-substituted ring) .
  • MD Simulations : Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior .

Data Contradictions and Validation Strategies

  • Synthesis Yields : Variability in reported yields (e.g., NaH vs. K₂CO₃ as base) may stem from moisture sensitivity or side reactions. Replicate under anhydrous conditions with rigorous drying of reagents .
  • Crystallographic Data : Discrepancies in bond lengths (e.g., S–N vs. S–C) between studies require validation via Hirshfeld surface analysis to assess intermolecular influences .

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N,N-dimethyl-4-nitrobenzenesulfonamide

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